1,3-Difluoro-5-(4-nitrophenyl)benzene
Overview
Description
1,3-Difluoro-5-(4-nitrophenyl)benzene is an aromatic compound with the molecular formula C12H7F2NO2 It is characterized by the presence of two fluorine atoms and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Difluoro-5-(4-nitrophenyl)benzene can be synthesized through various methods, including the Suzuki–Miyaura coupling reaction. This method involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions typically include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoro-5-(4-nitrophenyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction Reactions: Reducing agents like hydrogen gas or sodium borohydride are used under mild conditions to achieve the reduction of the nitro group.
Major Products Formed
Substitution Reactions: Products include derivatives where the fluorine atoms are replaced by other functional groups.
Reduction Reactions: The major product is 1,3-Difluoro-5-(4-aminophenyl)benzene, formed by the reduction of the nitro group.
Scientific Research Applications
1,3-Difluoro-5-(4-nitrophenyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Difluoro-5-(4-nitrophenyl)benzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s reactivity and stability. The pathways involved may include nucleophilic aromatic substitution and reduction reactions .
Comparison with Similar Compounds
Similar Compounds
1,3-Difluorobenzene: Lacks the nitro group, making it less reactive in certain types of reactions.
4-Nitrophenylbenzene: Lacks the fluorine atoms, affecting its overall reactivity and stability.
1,4-Difluoro-2-nitrobenzene: Has a different substitution pattern, leading to variations in chemical behavior.
Uniqueness
1,3-Difluoro-5-(4-nitrophenyl)benzene is unique due to the presence of both fluorine atoms and a nitro group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
1,3-difluoro-5-(4-nitrophenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2NO2/c13-10-5-9(6-11(14)7-10)8-1-3-12(4-2-8)15(16)17/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUXUZXTMUTJEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718397 | |
Record name | 3,5-Difluoro-4'-nitro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20718397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
910301-32-5 | |
Record name | 3,5-Difluoro-4'-nitro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20718397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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